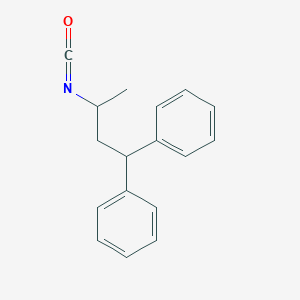
(3-Isocyanato-1-phenylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isocyanato-1-phenylbutyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry
Reactivity and Polymer Formation
The isocyanate group in (3-Isocyanato-1-phenylbutyl)benzene is highly reactive, enabling it to participate in polymerization reactions. This compound can react with polyols to form polyurethane materials, which are widely used in coatings, foams, and elastomers. The incorporation of this isocyanate into polymer matrices can enhance properties such as flexibility, durability, and thermal resistance.
| Property | Description |
|---|---|
| Flexibility | Improved due to the aliphatic chain in the structure |
| Durability | Enhanced resistance to environmental factors |
| Thermal Resistance | Better performance under high-temperature conditions |
Surface Modification
Nanocellulose Functionalization
Research has shown that this compound can be utilized for the surface modification of cellulose and nanocellulose materials. The isocyanate group reacts with hydroxyl groups on cellulose, leading to hydrophobization and improved compatibility with nonpolar matrices. This application is particularly relevant in the production of nanocomposites where cellulose serves as a reinforcing agent.
Case Study: Hydrophobic Nanocomposites
In a study involving the modification of cellulose with various isocyanates, including this compound, it was found that the resulting composites exhibited significantly reduced water absorption rates compared to untreated cellulose. This property enhances their applicability in packaging and construction materials, where moisture resistance is critical .
Biological Interactions
Toxicological Studies
The biological activity of this compound has been investigated due to its potential toxic effects. Studies indicate that exposure to aromatic isocyanates can lead to respiratory issues and skin sensitization. The compound's ability to interact with proteins and nucleic acids raises concerns regarding its allergenic properties.
| Biological Effect | Description |
|---|---|
| Respiratory Issues | Potential for inducing asthma-like symptoms |
| Skin Sensitization | Risk of allergic reactions upon dermal exposure |
| Cellular Interaction | Reactivity with cellular components leading to oxidative stress |
Industrial Applications
Resin Formulations
this compound can be incorporated into resin formulations for adhesives and sealants. Its reactivity allows for cross-linking with other components, enhancing the mechanical properties of the final product. This application is particularly valuable in construction and automotive industries where strong bonding agents are required.
Propiedades
Número CAS |
132195-06-3 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(3-isocyanato-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H17NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12H2,1H3 |
Clave InChI |
WGECOIGIJGJVHO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
Sinónimos |
N-(1-methyl-3,3-diphenylpropyl)isocyanate NMDPI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















